

SCR130 Compound: A Technical Overview for Drug Development Professionals

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Compound of Interest

Compound Name: **SCR130**

Cat. No.: **B10824893**

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An In-depth Guide to the Novel NHEJ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

SCR130 is a novel small-molecule inhibitor targeting the nonhomologous end-joining (NHEJ) DNA repair pathway.^{[1][2]} A derivative of the compound SCR7, **SCR130** exhibits significantly enhanced potency and specificity for DNA Ligase IV, a critical enzyme in the NHEJ process.^[2] By disrupting this key DNA repair mechanism in cancer cells, **SCR130** leads to the accumulation of DNA double-strand breaks (DSBs), ultimately triggering programmed cell death (apoptosis).^{[1][3]} This targeted approach presents a promising avenue for cancer therapy, particularly in combination with DNA-damaging agents like radiation. This document provides a comprehensive technical overview of **SCR130**, including its mechanism of action, preclinical data, and relevant experimental methodologies.

Introduction

The integrity of the genome is constantly challenged by endogenous and exogenous DNA-damaging agents. To counteract this, cells have evolved sophisticated DNA repair mechanisms. One of the primary pathways for repairing DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage, is the nonhomologous end-joining (NHEJ) pathway. In many cancers, there is an over-reliance on the NHEJ pathway for survival, making it an attractive target for therapeutic intervention.

SCR130 has emerged as a potent and specific inhibitor of the NHEJ pathway. It is a derivative of SCR7, modified by the introduction of a spiro ring into the core structure, which is reported to increase its efficacy in inducing cytotoxicity in cancer cell lines by 20-fold.

Mechanism of Action

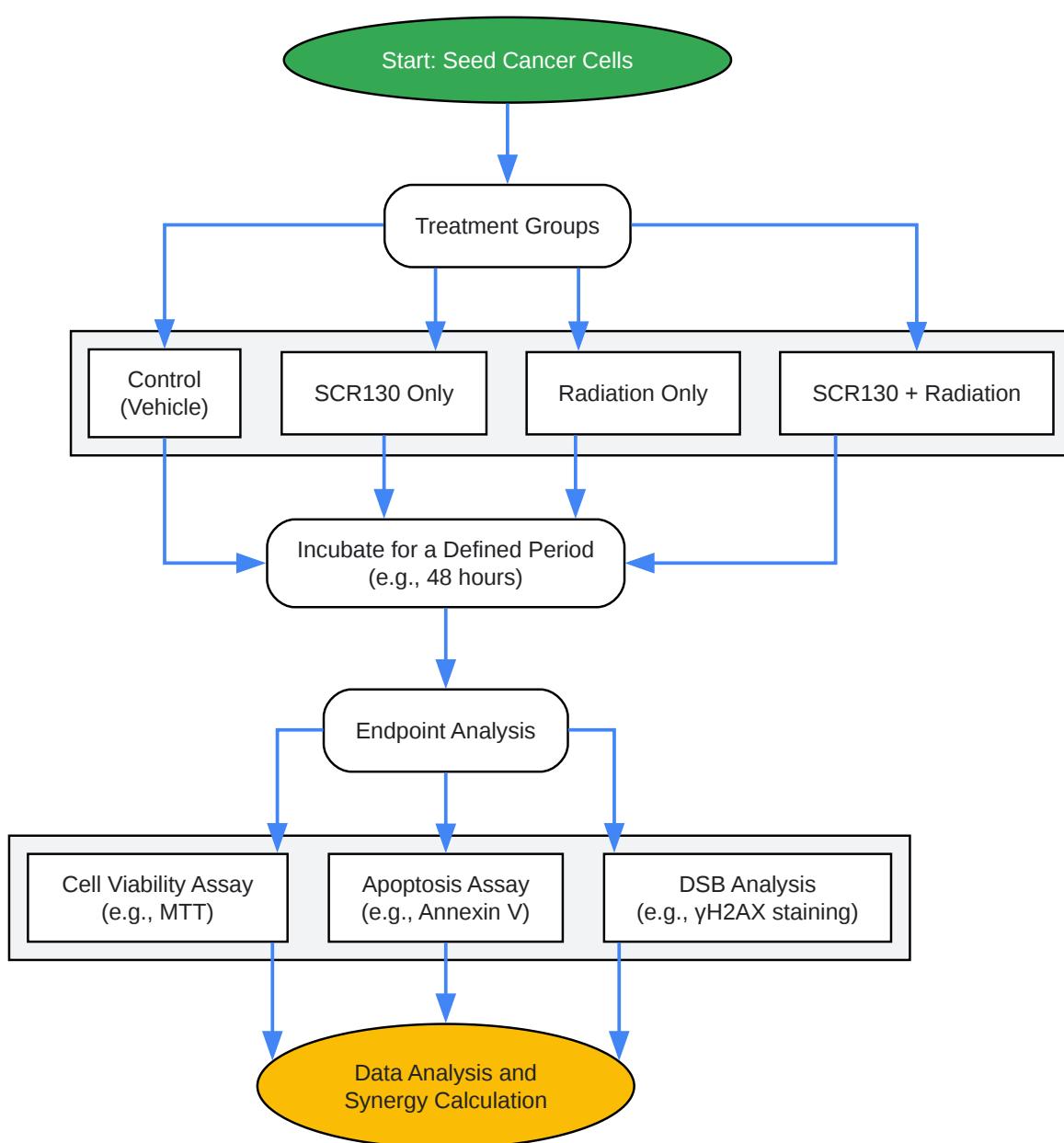
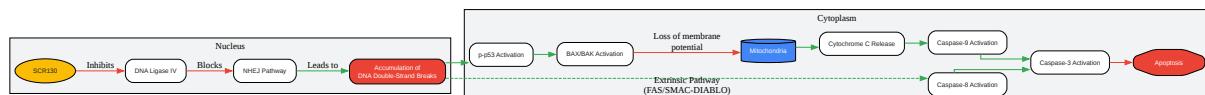
SCR130 exerts its cytotoxic effects by specifically inhibiting the enzymatic activity of DNA Ligase IV. This inhibition is highly specific, with minimal or no effect on DNA Ligase I and Ligase III. The proposed mechanism of action is as follows:

- Inhibition of NHEJ: **SCR130** blocks the final step of the NHEJ pathway, which is the ligation of the broken DNA ends by DNA Ligase IV.
- Accumulation of DSBs: The inhibition of DNA repair leads to an accumulation of unrepaired DSBs within the cancer cells.
- Induction of Apoptosis: The overwhelming DNA damage triggers both the intrinsic and extrinsic pathways of apoptosis, leading to programmed cell death.

The specificity of **SCR130** for Ligase IV has been confirmed in studies showing that Ligase IV-null cell lines exhibit significantly less cytotoxicity when treated with the compound compared to wild-type cells.

Signaling Pathway of SCR130-Induced Apoptosis

The accumulation of DNA double-strand breaks (DSBs) induced by **SCR130** triggers a cascade of signaling events culminating in apoptosis. This involves the activation of both intrinsic and extrinsic apoptotic pathways. The diagram below illustrates the key steps in this process.



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